2-(8-Methylimidazo[1,2-a]pyridin-3-yl)aceticacidhemihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride, AldrichCPR, is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine ring system substituted with a methyl group and an acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process
Analyse Chemischer Reaktionen
Types of Reactions
(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of (8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, some imidazo[1,2-a]pyridine derivatives act by blocking γ-aminobutyric acid receptors, leading to their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zolpidem: Used to treat insomnia, it shares the imidazo[1,2-a]pyridine core structure.
Alpidem: Another therapeutic agent with a similar structure used for its anxiolytic properties.
Uniqueness
(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H21ClN4O4 |
---|---|
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/2C10H10N2O2.ClH/c2*1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12;/h2*2-4,6H,5H2,1H3,(H,13,14);1H |
InChI-Schlüssel |
QWFBFPVSJASNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC=C2CC(=O)O.CC1=CC=CN2C1=NC=C2CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.